7-Bromo-4-chloro-5-methoxycinnoline
Description
7-Bromo-4-chloro-5-methoxycinnoline is a bicyclic heterocyclic compound featuring a cinnoline core (a benzene ring fused to a pyridazine ring). The substituents—bromine at position 7, chlorine at position 4, and methoxy at position 5—impart distinct electronic and steric properties.
Properties
Molecular Formula |
C9H6BrClN2O |
|---|---|
Molecular Weight |
273.51 g/mol |
IUPAC Name |
7-bromo-4-chloro-5-methoxycinnoline |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-8-3-5(10)2-7-9(8)6(11)4-12-13-7/h2-4H,1H3 |
InChI Key |
IILTUJWANCDMMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=CN=N2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-5-methoxycinnoline typically involves the bromination and chlorination of methoxycinnoline derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent overreaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-chloro-5-methoxycinnoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products:
- Substituted cinnoline derivatives
- Oxidized or reduced cinnoline compounds
- Coupled products with extended aromatic systems
Scientific Research Applications
7-Bromo-4-chloro-5-methoxycinnoline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Material Science: It is investigated for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-5-methoxycinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
7-Bromo-3-methoxyquinoline (CAS 1246548-95-7)
- Core Structure: Quinoline (benzene fused with pyridine).
- Substituents : Bromine at position 7, methoxy at position 3.
- Methoxy at position 3 (vs. position 5 in the target) alters electronic distribution.
- Applications: Quinoline derivatives are widely used in antimalarial and anticancer agents .
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1032650-41-1)
- Core Structure : Pyrrolopyrimidine (pyrrole fused with pyrimidine).
- Substituents : Bromine at position 7, chlorine at position 4.
- Molecular Formula : C₆H₃BrClN₃; Molecular Weight : 232.47; Purity : 96% .
- Key Differences: The pyrrolopyrimidine core introduces a five-membered ring, increasing planarity and rigidity compared to cinnoline. Lacks the methoxy group, reducing electron-donating effects.
- Applications : Pyrrolopyrimidines are explored as kinase inhibitors and antiviral agents .
5-Bromo-2-methoxyquinoline-8-carbaldehyde (CAS 885687-82-1)
- Core Structure: Quinoline with an aldehyde group.
- Substituents : Bromine at position 5, methoxy at position 2, aldehyde at position 6.
- Similarity Score : 0.84 .
- Key Differences :
- The aldehyde group introduces electrophilic reactivity, enabling condensation reactions.
- Substitution pattern differs significantly (e.g., bromine at position 5 vs. 7 in the target).
- Applications : Aldehyde-containing heterocycles are intermediates in synthesizing Schiff bases or coordination complexes .
5-Bromo-2-benzyloxy-6-methylpyridine (CAS 126717-60-0)
- Core Structure : Pyridine.
- Substituents : Bromine at position 5, benzyloxy at position 2, methyl at position 5.
- Similarity Score : 0.77 .
- Benzyloxy and methyl groups add steric bulk, which may hinder intermolecular interactions.
- Applications : Benzyloxy groups are common protecting groups in organic synthesis .
7-Bromo-2-(4-hydroxyphenyl)benzo[d]oxazol-5-ol (CAS Not Provided)
- Core Structure : Benzo[d]oxazole (benzene fused with oxazole).
- Substituents : Bromine at position 7, hydroxyl groups on the benzene and oxazole rings.
- Similarity Score : 0.74 .
- Key Differences :
- The oxazole ring introduces an oxygen atom, enhancing polarity and hydrogen-bonding capacity.
- Hydroxyl groups increase solubility in polar solvents compared to the target compound.
- Applications : Benzooxazoles are studied for their fluorescence properties and antimicrobial activity .
Structural and Functional Group Analysis
Table 1: Comparative Overview
| Compound Name | Core Structure | Substituents | Molecular Weight | Key Features |
|---|---|---|---|---|
| This compound | Cinnoline | 7-Br, 4-Cl, 5-OMe | N/A | Dual N-atoms, electron-withdrawing substituents |
| 7-Bromo-3-methoxyquinoline | Quinoline | 7-Br, 3-OMe | N/A | Single N-atom, antimalarial scaffold |
| 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | Pyrrolopyrimidine | 7-Br, 4-Cl | 232.47 | Rigid core, kinase inhibitor potential |
| 5-Bromo-2-methoxyquinoline-8-carbaldehyde | Quinoline | 5-Br, 2-OMe, 8-CHO | N/A | Electrophilic aldehyde group |
| 5-Bromo-2-benzyloxy-6-methylpyridine | Pyridine | 5-Br, 2-OBn, 6-Me | N/A | Steric hindrance, synthetic intermediate |
| 7-Bromo-2-(4-hydroxyphenyl)benzo[d]oxazol-5-ol | Benzo[d]oxazole | 7-Br, 2-(4-OH-Ph), 5-OH | N/A | Fluorescence, antimicrobial activity |
Research Implications
- Reactivity : Bromine and chlorine substituents in the target compound suggest utility in cross-coupling reactions (e.g., Suzuki-Miyaura), similar to other brominated heterocycles .
- Bioactivity: Cinnoline derivatives are less explored than quinolines but may offer unique binding modes in drug discovery due to their dual nitrogen atoms.
- Synthetic Challenges : The methoxy group at position 5 may hinder electrophilic substitution, necessitating protective strategies during synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
